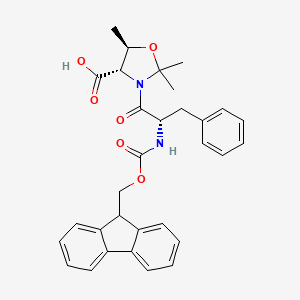

Fmoc-Phe-Thr(psi(Me,Me)pro)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O6/c1-19-27(29(35)36)33(31(2,3)39-19)28(34)26(17-20-11-5-4-6-12-20)32-30(37)38-18-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,19,25-27H,17-18H2,1-3H3,(H,32,37)(H,35,36)/t19-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOYZGOZWLCJDO-VHEIIQRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196703-48-6 | |

| Record name | 4-Oxazolidinecarboxylic acid, 3-[(2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]-2,2,5-trimethyl-, (4S,5R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Pro-Apoptotic Potential: A Technical Guide to the Mechanism of Action of Fmoc-Phe-Thr(psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Phe-Thr(psi(Me,Me)pro)-OH is a synthetic dipeptide derivative with significant potential in the development of novel therapeutics, particularly in oncology. While direct studies on its mechanism of action are emerging, its structural characteristics strongly suggest its role as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. This guide delineates the proposed mechanism of action, centered on the inhibition of the X-linked Inhibitor of Apoptosis Protein (XIAP), a key regulator of programmed cell death. By mimicking the action of the endogenous pro-apoptotic protein Smac/DIABLO, this compound is poised to overcome apoptosis resistance in cancer cells, a critical challenge in current treatment paradigms. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from related Smac mimetics, and detailed experimental protocols to facilitate further research and development in this promising area.

Introduction: The Challenge of Apoptosis Evasion in Cancer

A fundamental characteristic of cancer cells is their ability to evade apoptosis, or programmed cell death. This resistance to apoptosis contributes significantly to tumor development, progression, and resistance to conventional therapies. A pivotal family of proteins involved in the negative regulation of apoptosis is the Inhibitor of Apoptosis (IAP) family. Among these, the X-linked Inhibitor of Apoptosis Protein (XIAP) is the most potent endogenous inhibitor of caspases, the key executioners of apoptosis. Consequently, targeting XIAP has emerged as a promising strategy in cancer therapy to restore the natural apoptotic process in malignant cells.

This compound is a dipeptide derivative that, based on extensive research into related small molecules, is proposed to function as a Smac mimetic. Smac/DIABLO is an endogenous mitochondrial protein that, upon apoptotic stimuli, is released into the cytoplasm and antagonizes IAP proteins, thereby promoting apoptosis. This guide will explore the detailed mechanism through which this compound, acting as a Smac mimetic, is believed to exert its pro-apoptotic effects.

The Core Mechanism: Inhibition of XIAP

The primary mechanism of action for this compound is the inhibition of XIAP. XIAP possesses three baculoviral IAP repeat (BIR) domains, which are crucial for its anti-apoptotic function. The BIR2 domain specifically inhibits the effector caspases-3 and -7, while the BIR3 domain targets the initiator caspase-9.

The endogenous antagonist Smac/DIABLO functions by binding to the BIR domains of XIAP through its N-terminal "AVPI" (Alanine-Valine-Proline-Isoleucine) motif. This binding event physically blocks the interaction between XIAP and the caspases, thus liberating the caspases to execute the apoptotic program.

This compound, as a dipeptide mimic, is designed to replicate the binding of the critical amino acid residues of the Smac N-terminus to the BIR domains of XIAP. This competitive inhibition restores the activity of caspases, leading to the induction of apoptosis in cancer cells that overexpress XIAP.

Signaling Pathway of XIAP Inhibition

The signaling cascade initiated by the inhibition of XIAP by a Smac mimetic like this compound involves the activation of both the intrinsic and extrinsic apoptotic pathways.

Quantitative Data: Binding Affinities of Smac Mimetics

While specific binding affinities for this compound are not yet publicly available, the potencies of various Smac mimetics against IAP proteins have been characterized. This data provides a benchmark for the expected efficacy of this class of compounds.

| Compound Class | Target | Binding Affinity (Ki or IC50) | Reference |

| Monovalent Smac Mimetics | XIAP BIR3 | Nanomolar to low micromolar | |

| cIAP1 BIR3 | Nanomolar | ||

| cIAP2 BIR3 | Nanomolar | ||

| Bivalent Smac Mimetics | XIAP (BIR2/BIR3) | Picomolar to low nanomolar |

Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.

In Vitro XIAP Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of the compound to the BIR3 domain of XIAP.

Workflow:

Protocol:

-

Reagents: Recombinant human XIAP BIR3 domain, FAM-labeled AVPI peptide, assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide), this compound.

-

Procedure: a. Prepare a solution of XIAP BIR3 and FAM-AVPI in assay buffer. b. Incubate at room temperature for 15 minutes. c. Serially dilute this compound in the assay buffer. d. Add the diluted compound to the XIAP/probe mixture in a 384-well plate. e. Incubate for 1 hour at room temperature. f. Measure fluorescence polarization using a suitable plate reader.

-

Data Analysis: Plot the change in polarization against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Caspase Activity Assay

This assay determines the ability of the compound to restore caspase activity in the presence of XIAP.

Workflow:

Protocol:

-

Reagents: Recombinant active caspase-3 or -9, recombinant full-length XIAP, fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3, Ac-LEHD-AFC for caspase-9), assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2), this compound.

-

Procedure: a. Pre-incubate XIAP with this compound for 30 minutes at 37°C. b. Add active caspase to the mixture and incubate for another 30 minutes at 37°C. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve. Plot the caspase activity against the compound concentration.

Conclusion and Future Directions

The available evidence strongly supports the proposed mechanism of action for this compound as a Smac mimetic that antagonizes XIAP, leading to the restoration of apoptotic signaling in cancer cells. This dipeptide derivative represents a promising lead for the development of novel anticancer agents.

Future research should focus on:

-

Direct Binding Studies: Quantitatively determining the binding affinity of this compound to the BIR domains of XIAP

An In-depth Technical Guide to Fmoc-Phe-Thr(psi(Me,Me)pro)-OH: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Phe-Thr(psi(Me,Me)pro)-OH is a pivotal pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to mitigate the challenges associated with peptide aggregation.[1][2][3] Its unique structure, incorporating a temporary proline-like oxazolidine (B1195125) ring, introduces a "kink" in the growing peptide chain, effectively disrupting the formation of secondary structures such as β-sheets that can lead to poor solubility and incomplete reactions.[1][4] This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, including detailed experimental protocols for its use and a summary of its impact on peptide synthesis efficiency.

Core Structure and Physicochemical Properties

This compound, systematically named (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid, is a dipeptide derivative where the threonine residue is reversibly protected as a dimethyl-substituted oxazolidine. This modification is the key to its function in SPPS. The N-terminus is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-based SPPS strategies.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Identifier | Value |

| CAS Number | 1196703-48-6 |

| Molecular Formula | C₃₁H₃₂N₂O₆ |

| Molecular Weight | 528.60 g/mol |

| Property | Description |

| Appearance | White to off-white powder |

| Purity (typical) | ≥98% (HPLC) |

| Storage Temperature | 2-8°C |

| Solvent | Solubility |

| DMF (Dimethylformamide) | Readily soluble (qualitative) |

| NMP (N-Methyl-2-pyrrolidone) | Readily soluble (qualitative) |

| Water | Insoluble (Fmoc-protected amino acids are generally insoluble in water)[5] |

| DMSO (Dimethyl sulfoxide) | Soluble (often used for creating stock solutions of hydrophobic peptides)[6] |

Note: Specific quantitative solubility data (e.g., mg/mL or molarity) for this compound in various organic solvents is not extensively reported in publicly available literature. However, it is known to have good solubility in common SPPS solvents like DMF and NMP, which is essential for efficient coupling reactions.[1]

Spectroscopic Data

Detailed, assigned NMR and mass spectrometry data for this compound are not consistently available in the public domain. Researchers should refer to the Certificate of Analysis provided by the supplier for lot-specific data.[7] For reference, typical spectroscopic data for the parent compound, Fmoc-Phe-OH, are available and can serve as a partial guide for the characterization of the phenylalanine portion of the dipeptide.[8][9]

Synthesis of this compound

While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, the general synthesis of pseudoproline dipeptides follows two main strategies:

-

Direct Insertion (Post-Insertion): This is the more common and efficient method for commercially available pseudoproline dipeptides.[1] It involves the synthesis of the dipeptide Fmoc-Phe-Thr-OH first, followed by the formation of the oxazolidine ring.

-

In Situ Acylation: This method involves the acylation of a pre-formed Thr(psi(Me,Me)pro)-OH with an activated Fmoc-Phe derivative. This approach is generally less favored due to the lower nucleophilicity of the nitrogen within the oxazolidine ring, which can lead to lower coupling yields.[1]

General Experimental Protocol for Direct Insertion

The following is a generalized protocol for the synthesis of pseudoproline dipeptides via the direct insertion method.

Step 1: Synthesis of the Dipeptide (Fmoc-Phe-Thr-OH)

This step is typically carried out using standard solution-phase peptide coupling methods. For example, Fmoc-Phe-OH can be activated with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU in the presence of an activating agent like N-hydroxysuccinimide (NHS) and then reacted with the unprotected H-Thr-OH. The product is then purified by crystallization or chromatography.

Step 2: Formation of the Oxazolidine Ring

-

The purified dipeptide, Fmoc-Phe-Thr-OH, is dissolved in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

An excess of a ketone or an aldehyde (in this case, acetone (B3395972) or its enol ether equivalent, 2,2-dimethoxypropane) is added to the solution.

-

A catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS), is added to initiate the cyclization reaction.

-

The reaction is stirred at room temperature and monitored by a suitable analytical technique (e.g., TLC or HPLC) until completion.

-

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by flash column chromatography on silica (B1680970) gel, to yield the final this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a "structure-breaking" dipeptide unit in Fmoc-based SPPS. Its incorporation is particularly beneficial for the synthesis of:

-

Long peptides and small proteins: where the risk of aggregation increases with chain length.[10]

-

Hydrophobic sequences: which have a high propensity to form insoluble aggregates.

-

"Difficult" sequences: that are known to be challenging to synthesize with high purity and yield.

Experimental Protocol for SPPS using this compound

The following protocol outlines the steps for incorporating this compound into a peptide sequence during manual or automated SPPS.

1. Resin Preparation:

-

Start with a suitable resin for Fmoc-SPPS (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin).

-

Swell the resin in an appropriate solvent, typically DMF or DCM, for 30-60 minutes.

2. Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

-

Perform the deprotection for a specified time (e.g., 2 x 10 minutes).

-

Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of this compound:

-

In a separate vessel, pre-activate the this compound (typically 1.5-5 equivalents relative to the resin loading).

-

Activation Method: Use standard coupling reagents such as:

-

HBTU/HOBt/DIPEA: Dissolve the pseudoproline dipeptide, HBTU (1 eq to the dipeptide), and HOBt (1 eq) in DMF. Add DIPEA (2 eq) and allow to pre-activate for a few minutes.

-

HATU/DIPEA: Similar to HBTU activation.

-

DIC/Oxyma: Dissolve the dipeptide and Oxyma (1 eq) in DMF, then add DIC (1 eq).

-

-

Add the activated pseudoproline dipeptide solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test to ensure completion.

-

After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF.

4. Subsequent Amino Acid Couplings:

-

Proceed with the deprotection of the Fmoc group from the newly incorporated pseudoproline dipeptide as described in step 2.

-

Continue the peptide chain elongation by coupling the next Fmoc-protected amino acid according to standard SPPS protocols.

5. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5) .

-

The trifluoroacetic acid (TFA) in the cleavage cocktail will also cleave the oxazolidine ring of the pseudoproline, regenerating the native threonine residue.[1][4] The cleavage is typically complete within 2-3 hours at room temperature.[11]

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether to remove scavengers and soluble organic impurities.

-

Dry the crude peptide and purify it by reverse-phase HPLC.

Logical Workflow for SPPS with Pseudoproline Dipeptides

Impact on Peptide Synthesis and Drug Development

The use of this compound offers significant advantages in peptide synthesis, directly impacting the efficiency and success of research and drug development projects.

-

Increased Yields and Purity: By preventing aggregation, this dipeptide ensures more efficient coupling and deprotection steps, leading to higher yields of the target peptide and a cleaner crude product profile, which simplifies purification.[3]

-

Enabling the Synthesis of "Difficult" Peptides: Many biologically important peptides, such as those with long sequences or high hydrophobicity, are practically impossible to synthesize using standard SPPS methods. Pseudoproline dipeptides like this compound have made the synthesis of such molecules feasible.[1]

-

Improved Solubility of Protected Peptides: The introduction of the pseudoproline "kink" can also improve the solubility of the resin-bound peptide, which is beneficial for subsequent reactions and fragment condensation strategies.[4]

-

Facilitating Drug Discovery: By enabling the reliable synthesis of complex peptides, this building block accelerates the discovery and development of peptide-based therapeutics. The improved synthesis of analogues and derivatives allows for more extensive structure-activity relationship (SAR) studies.[2]

Conclusion

This compound is a powerful and indispensable tool in modern peptide chemistry. Its ability to disrupt peptide aggregation during SPPS leads to significant improvements in synthesis efficiency, purity, and yield. For researchers and drug development professionals working with challenging peptide sequences, the strategic incorporation of this pseudoproline dipeptide can be the key to success. This guide has provided a comprehensive overview of its properties and a detailed framework for its effective utilization in the laboratory.

References

- 1. chempep.com [chempep.com]

- 2. chemimpex.com [chemimpex.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. bachem.com [bachem.com]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]

- 9. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Role of Fmoc-Phe-Thr(psi(Me,Me)pro)-OH in Overcoming Challenges in Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, particularly for therapeutic applications, the assembly of complex and aggregation-prone sequences presents a significant hurdle. The formation of secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, low yields, and purification difficulties. To address these challenges, specialized building blocks have been developed. Among the most effective are pseudoproline dipeptides, with Fmoc-Phe-Thr(psi(Me,Me)pro)-OH emerging as a critical tool for sequences containing the Phenylalanine-Threonine motif. This technical guide provides a comprehensive overview of the application and significance of this specialized dipeptide.

Understanding this compound: A Molecular Chimera for Enhanced Synthesis

This compound is a dipeptide derivative where the threonine residue is reversibly modified to form a dimethyl-substituted oxazolidine (B1195125) ring, a structure that mimics proline. This "pseudoproline" moiety is the key to its function. The N-terminus is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.

The primary purpose of introducing this pseudoproline dipeptide is to act as a "structure-breaker." By inducing a kink in the growing peptide backbone, it effectively disrupts the inter-chain hydrogen bonding that leads to the formation of aggregation-prone β-sheet structures.[1] This disruption enhances the solvation of the peptide-resin complex, ensuring efficient access of reagents for subsequent coupling and deprotection steps.

Mechanism of Action: Disrupting Aggregation at the Molecular Level

The efficacy of this compound lies in its ability to alter the conformational landscape of the growing peptide chain. The oxazolidine ring of the pseudoproline introduces a cis-amide bond preference preceding the modified threonine residue.[1] This contrasts with the typical trans-amide bonds found in peptides, effectively inserting a "turn" or "kink" in the linear sequence.

This conformational disruption prevents the peptide chains from aligning into the extended β-sheet structures that are a primary cause of on-resin aggregation. By maintaining the peptide chains in a more solvated and less aggregated state, several benefits are achieved:

-

Improved Coupling Efficiency: The N-terminus of the growing peptide remains more accessible for the incoming activated amino acid, leading to more complete coupling reactions.

-

Enhanced Deprotection Kinetics: The Fmoc protecting group is more readily accessed and removed by the deprotection reagent (e.g., piperidine).

-

Increased Solubility of the Crude Peptide: Peptides synthesized with pseudoproline dipeptides often exhibit better solubility in cleavage and purification solvents, simplifying downstream processing.

The pseudoproline modification is temporary. The oxazolidine ring is stable to the basic conditions of Fmoc deprotection but is readily cleaved under the acidic conditions of the final cleavage from the resin (typically with trifluoroacetic acid, TFA), regenerating the native threonine residue in the final peptide.

Quantitative Impact on Peptide Synthesis: A Comparative Analysis

The use of pseudoproline dipeptides like this compound has a demonstrable impact on the yield and purity of "difficult" peptides. Below is a summary of comparative data from the synthesis of two notoriously aggregation-prone peptides: Amyloid Beta 1-42 (Aβ42) and human Amylin (hIAPP).

| Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Reference |

| Amyloid Beta 1-42 | Standard Fmoc/tBu SPPS | 33 | Not Specified | [2] |

| Fmoc/tBu SPPS with Pseudoproline Dipeptides | 57 | Not Specified | [2][3] | |

| human Amylin (hIAPP) | Standard Fmoc SPPS | Traces | Not Specified | [1][4][5] |

| Fmoc SPPS with Pseudoproline Dipeptides | High Yield* | Sufficient for oxidative folding | [1][4][5] |

While a specific percentage is not consistently reported, the literature emphasizes a dramatic improvement from "traces" to a "high yield" that allows for subsequent purification and manipulation.

Experimental Protocol: Incorporation of this compound in Automated Peptide Synthesis

The following is a generalized protocol for the use of this compound in an automated peptide synthesizer. It is important to consult the specific instrument's user manual for detailed programming instructions.

Materials:

-

This compound

-

Appropriate solid-phase resin (e.g., Rink Amide resin)

-

Standard Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Preparation: Swell the resin in DMF in the reaction vessel.

-

Standard Amino Acid Couplings: Perform the synthesis of the peptide sequence C-terminal to the Phe-Thr motif using standard automated SPPS cycles. Each cycle typically consists of:

-

Fmoc deprotection with 20% piperidine in DMF.

-

Washing with DMF.

-

Coupling of the next Fmoc-amino acid (typically 4-5 equivalents) with a suitable coupling reagent and base.

-

Washing with DMF.

-

-

Incorporation of this compound:

-

After the deprotection of the amino acid preceding the Phe-Thr sequence, program the synthesizer to perform a coupling step with this compound.

-

Equivalents: Use a similar excess as for standard amino acids (e.g., 1.5-4 equivalents).

-

Activation/Coupling: Use a standard activation method (e.g., HBTU/DIPEA). The pre-activation time is typically 2-5 minutes. The coupling time may need to be extended to 1-2 hours to ensure complete reaction due to the steric bulk of the dipeptide.

-

Double Coupling: For particularly difficult sequences, a double coupling of the pseudoproline dipeptide may be beneficial.

-

Post-Coupling Wash: Perform thorough washing with DMF.

-

-

Continuation of Synthesis: After the pseudoproline dipeptide is coupled, continue the synthesis with the next standard Fmoc-amino acid (coupling to the Fmoc group of the Phenylalanine residue of the dipeptide).

-

Final Deprotection and Cleavage:

-

Once the full peptide sequence is assembled, perform a final Fmoc deprotection.

-

Wash the resin extensively with DMF and then DCM.

-

Dry the resin under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin, removes the side-chain protecting groups, and converts the pseudoproline back to a native threonine residue.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the crude peptide by reverse-phase HPLC.

-

Visualization of Relevant Biological and Developmental Workflows

The peptides synthesized using this compound are often destined for research in complex biological systems or for development as therapeutics. Below are diagrams illustrating a relevant signaling pathway and a typical drug development workflow.

Glucagon-Like Peptide-1 (GLP-1) Receptor Signaling Pathway

Many therapeutic peptides, including analogs of GLP-1, are used in the treatment of type 2 diabetes and obesity. The synthesis of long-acting GLP-1 analogs can be facilitated by the use of pseudoproline dipeptides to overcome aggregation issues.

Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.

Peptide Therapeutic Drug Development Workflow

The journey from a synthesized peptide to an approved therapeutic is a multi-stage process.

Caption: Generalized Workflow for Peptide Therapeutic Drug Development.

Conclusion

This compound is a powerful and indispensable tool in the arsenal (B13267) of the peptide chemist. Its strategic incorporation into "difficult" sequences containing the Phe-Thr motif provides a robust solution to the pervasive problem of peptide aggregation during solid-phase synthesis. By temporarily inducing a conformational "kink" in the peptide backbone, it significantly improves coupling and deprotection efficiencies, leading to higher crude yields and purities. For researchers and professionals in drug development, the use of this and other pseudoproline dipeptides can mean the difference between a failed synthesis and the successful production of a target peptide, thereby accelerating the pace of discovery and development of novel peptide-based therapeutics.

References

- 1. chempep.com [chempep.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]

- 4. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide on Fmoc-Phe-Thr(psi(Me,Me)pro)-OH: Solubility and Stability for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of Fmoc-Phe-Thr(psi(Me,Me)pro)-OH, a pseudoproline dipeptide crucial for advanced peptide synthesis. The information herein is curated for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a centralized resource for solubility, stability, and handling protocols.

This compound is a key building block in solid-phase peptide synthesis (SPPS), designed to mitigate challenges associated with peptide aggregation and improve synthesis efficiency.[1][2] Its unique structure, incorporating a proline-like oxazolidine (B1195125) ring, disrupts the secondary structures that lead to poor solubility and coupling inefficiencies during peptide chain elongation.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C31H32N2O6 | |

| Molecular Weight | 528.60 g/mol | |

| Appearance | White to off-white solid/powder | [3] |

| CAS Number | 1196703-48-6 | [4][5] |

Solubility Data

| Solvent | Solubility | Protocol/Remarks | Source |

| Dimethyl Sulfoxide (DMSO) | High (estimated >250 mg/mL) | Based on the solubility of Fmoc-Gly-Thr(psi(Me,Me)pro)-OH. May require ultrasonication. It is important to use hygroscopic DMSO as it can significantly impact solubility. | [3] |

| N,N-Dimethylformamide (DMF) | Soluble | Commonly used as a solvent in solid-phase peptide synthesis. | [6] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF in peptide synthesis, known for its excellent solvating properties. | |

| Acetonitrile (B52724), Methanol | Likely Soluble | Recommended as initial solvents to try for neutral peptides. | [4] |

| Water | Insoluble | As a neutral, protected dipeptide, it is not expected to be soluble in water. If water fails, for peptides with a negative charge, the addition of a small amount of NH4OH is suggested, followed by DMSO if necessary. For peptides with a positive charge, a dilute acetic acid solution is recommended, followed by DMSO. | [4] |

Stability Data

This compound exhibits stability characteristics typical of Fmoc-protected pseudoproline dipeptides, which are crucial for its application in SPPS. The Fmoc group is intentionally labile to basic conditions to allow for its removal during synthesis, while the pseudoproline moiety is designed to be stable throughout the synthesis and cleaved under acidic conditions.

| Condition | Stability Profile | Remarks | Source |

| Storage (Solid) | Recommended storage at 2-8°C. For long-term storage, -20°C (1 year) or -80°C (2 years) is advised. The compound should be stored sealed and away from moisture. | [3][5] | |

| Storage (In Solvent) | At -20°C for 1 month or -80°C for 6 months. Solutions should be stored sealed and protected from moisture. | [3] | |

| pH | The Fmoc protecting group is labile to basic conditions (e.g., piperidine). The pseudoproline (oxazolidine) ring is stable under standard Fmoc SPPS conditions but is cleaved by strong acids like trifluoroacetic acid (TFA). | [1][6] | |

| Temperature | The compound is noted as being temperature-sensitive. Elevated temperatures, especially under harsh conditions, may lead to unexpected side reactions. | [2] |

Experimental Protocols

General Solubility Testing Protocol

A standardized, quantitative solubility protocol for this specific dipeptide is not available in the reviewed literature. However, a general qualitative procedure can be outlined based on common laboratory practices for peptide-like compounds.

-

Initial Solvent Screening : Begin by attempting to dissolve a small, known amount of the dipeptide in organic solvents typically used for neutral peptides, such as acetonitrile or methanol.[4]

-

Use of Stronger Organic Solvents : If solubility is limited, attempt to dissolve the compound in a small volume of DMSO.[4] Gentle heating or sonication may be employed to aid dissolution.[3]

-

Aqueous Mixtures : For applications requiring aqueous solutions, a stock solution in DMSO can be prepared first and then diluted with the desired aqueous buffer.[4] It is crucial to observe for any precipitation upon dilution.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The primary application of this compound is in Fmoc-based SPPS to overcome aggregation issues. A generalized workflow for its incorporation is as follows:

-

Resin Swelling : The solid support resin is swelled in a suitable solvent, typically DMF or NMP.

-

Fmoc Deprotection : The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in DMF.

-

Washing : The resin is thoroughly washed to remove piperidine and the Fmoc-adduct.

-

Dipeptide Coupling : this compound is activated using a standard coupling reagent (e.g., HBTU/DIPEA) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing : The resin is washed to remove excess reagents.

-

Chain Elongation : The cycle of deprotection, washing, and coupling is repeated for subsequent amino acids.

-

Final Cleavage and Deprotection : Upon completion of the peptide sequence, the peptide is cleaved from the resin, and the pseudoproline ring is concomitantly converted back to the native Threonine residue using a cleavage cocktail containing a strong acid, typically TFA.[1]

Visualizing the SPPS Workflow

The following diagram illustrates the key steps in a standard Fmoc-SPPS cycle incorporating the pseudoproline dipeptide.

Caption: Workflow for SPPS using this compound.

Logical Relationship in Overcoming Aggregation

The introduction of a pseudoproline dipeptide disrupts the formation of secondary structures that are responsible for on-resin aggregation, thereby improving the efficiency of subsequent coupling reactions.

Caption: How pseudoprolines mitigate aggregation in SPPS.

References

The Oxazolidine Ring: A Strategic Tool for Preventing Peptide Aggregation in Drug Development and Research

An In-depth Technical Guide

Introduction

Peptide aggregation is a significant challenge in the development of therapeutic peptides and in the chemical synthesis of long and complex peptide sequences. The formation of β-sheet structures can lead to insolubility, loss of biological activity, and difficulties during solid-phase peptide synthesis (SPPS), resulting in low yields and impure products. To overcome these hurdles, various chemical strategies have been developed. Among these, the incorporation of oxazolidine (B1195125) rings, often in the form of pseudoproline dipeptides, has emerged as a powerful and effective method to disrupt peptide aggregation. This technical guide provides a comprehensive overview of the role of the oxazolidine ring in preventing peptide aggregation, detailing its mechanism of action, quantitative effects, and the experimental protocols for its implementation and analysis. This document is intended for researchers, scientists, and drug development professionals working with peptides.

Core Principle: Disrupting the β-Sheet through Conformational Constraint

The primary mechanism by which an oxazolidine ring prevents peptide aggregation is through the introduction of a conformational "kink" in the peptide backbone.[1][2] This is analogous to the effect of a proline residue. Oxazolidine rings are typically formed from serine (Ser) or threonine (Thr) residues, where the side-chain hydroxyl group reacts with an aldehyde or ketone to form a five-membered ring that incorporates the backbone nitrogen.[1] This cyclic structure restricts the rotational freedom around the peptide bond, favoring a cis-amide bond conformation over the more common trans conformation.[1]

The presence of this cis-amide bond disrupts the regular hydrogen bonding patterns required for the formation and stabilization of intermolecular β-sheets, which are the primary structural motif in many peptide aggregates and amyloid fibrils.[1][2] By breaking the planarity of the peptide backbone, the oxazolidine ring effectively acts as a "β-sheet breaker," enhancing the solubility of the growing peptide chain during synthesis and preventing self-assembly in solution.[1][2]

The workflow for utilizing pseudoproline dipeptides to prevent aggregation during peptide synthesis is illustrated below.

Quantitative Data on the Efficacy of Oxazolidine Rings

The incorporation of oxazolidine-containing pseudoproline dipeptides has been shown to significantly improve the outcomes of peptide synthesis and reduce the aggregation propensity of difficult sequences. The following tables summarize quantitative data from various studies, demonstrating these effects.

Table 1: Improvement in Peptide Synthesis Yield and Purity

| Peptide Sequence | Modification | Synthesis Method | Crude Purity (%) | Isolated Yield (%) | Reference |

| Aβ(1-42) | None | Standard Fmoc-SPPS | <10 | Very Low | [3] |

| Aβ(1-42) | With Pseudoproline | Fmoc-SPPS | >70 | ~15-20 | [3] |

| Human Amylin (8-37) | None | Standard Fmoc-SPPS | Traces of product | Not reported | [1] |

| Human Amylin (8-37) | With Pseudoproline | Fmoc-SPPS | High | High | [1] |

| Chaperonin 60.1 (195-219) | None | Standard Fmoc-SPPS | Synthesis failed | 0 | [4] |

| Chaperonin 60.1 (195-219) | Two Pseudoprolines | Fmoc-SPPS | Successful synthesis | Not specified | [4] |

Table 2: Reduction in Peptide Aggregation

| Peptide | Modification | Aggregation Metric | Result | Reference |

| Aβ(1-42) | None | ThT Fluorescence | High fluorescence intensity | [5] |

| Aβ(1-42) | With Benzylpenicillin (forms a modified oxazolidinone-like structure) | ThT Fluorescence | Significantly lower fluorescence intensity | [5] |

| KF-8 Peptide | None | β-sheet content (FTIR) | 48.75% | [6] |

| KF-8 Peptide | After H2O2 reaction | β-sheet content (FTIR) | 46.60% | [6] |

| Model Peptide | None | TEM | Abundant fibril formation | [7] |

| Model Peptide | With Aggregation Inhibitor | TEM | Reduced or no fibril formation | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of peptides containing oxazolidine rings and for the analysis of their aggregation properties.

Solid-Phase Peptide Synthesis (SPPS) using Pseudoproline Dipeptides

This protocol is based on the Fmoc/tBu strategy with HBTU/HOBt activation.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH (Pseudoproline dipeptide)

-

Rink Amide resin or other suitable solid support

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylethylamine (DIPEA)

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Standard):

-

Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in DMF.

-

Add 3 equivalents of HBTU and 6 equivalents of DIPEA.

-

Pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Pseudoproline Dipeptide Coupling:

-

Couple the pseudoproline dipeptide using the same procedure as a standard amino acid (Step 3).

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Deprotection: Perform a final Fmoc deprotection as described in Step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. This step also cleaves the oxazolidine ring to regenerate the native serine or threonine residue.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring

This assay is used to monitor the formation of amyloid-like fibrils in real-time.

Materials:

-

Lyophilized peptide

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Peptide Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., HFIP) to break any pre-existing aggregates. Evaporate the solvent to obtain a peptide film. Resuspend the peptide in a small volume of a disaggregating solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.

-

Assay Setup:

-

In a 96-well plate, add the peptide solution to the desired final concentration (e.g., 10-50 µM).

-

Add ThT to a final concentration of 10-20 µM.[8]

-

Prepare control wells containing only the buffer and ThT.

-

The final volume in each well should be consistent (e.g., 100-200 µL).

-

-

Fluorescence Measurement:

-

Place the microplate in a plate reader pre-set to the desired temperature (e.g., 37 °C).

-

Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.[9]

-

Record the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) over the desired time course (e.g., 24-48 hours). Intermittent shaking between reads can facilitate aggregation.[8]

-

-

Data Analysis:

-

Subtract the background fluorescence of the ThT-only control from the peptide sample readings.

-

Plot the fluorescence intensity as a function of time to generate an aggregation curve.

-

Transmission Electron Microscopy (TEM) for Fibril Imaging

This method is used to visualize the morphology of peptide aggregates.

Materials:

-

Peptide aggregate solution

-

Carbon-coated copper TEM grids

-

Uranyl acetate (B1210297) solution (2% w/v in water)

-

Filter paper

-

Tweezers

Procedure:

-

Grid Preparation: Place a drop of the peptide aggregate solution onto the carbon-coated side of a TEM grid and allow it to adsorb for 1-2 minutes.

-

Washing: Wick away the excess solution with filter paper and wash the grid by placing it on a drop of deionized water for 1 minute.

-

Staining: Wick away the water and place the grid on a drop of 2% uranyl acetate solution for 1-2 minutes for negative staining.

-

Drying: Wick away the excess stain and allow the grid to air dry completely.

-

Imaging: Image the grid using a transmission electron microscope at an appropriate magnification.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution.

Materials:

-

Peptide solution of known concentration (typically 0.1-0.2 mg/mL)

-

Buffer transparent in the far-UV region (e.g., phosphate (B84403) buffer)

-

Quartz cuvette with a short path length (e.g., 1 mm)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Dissolve the peptide in the appropriate buffer to the desired concentration.

-

Instrument Setup:

-

Purge the instrument with nitrogen gas.

-

Set the measurement parameters: wavelength range (typically 190-260 nm), data pitch, scanning speed, and number of accumulations.

-

-

Baseline Correction: Record a spectrum of the buffer alone in the same cuvette to be used as a baseline.

-

Sample Measurement: Record the spectrum of the peptide solution.

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Analyze the spectrum using deconvolution software to estimate the percentage of different secondary structures.

-

Fourier-Transform Infrared (FTIR) Spectroscopy for β-Sheet Analysis

FTIR spectroscopy can identify the presence of β-sheet structures by analyzing the amide I band of the peptide backbone.

Materials:

-

Lyophilized peptide or peptide solution

-

FTIR spectrometer with an appropriate sample holder (e.g., ATR or transmission cell)

Procedure:

-

Sample Preparation: Prepare the sample as a thin film by drying a solution on the ATR crystal or by preparing a KBr pellet. For solutions, use a CaF2 transmission cell.

-

Spectrum Acquisition: Record the infrared spectrum, typically in the range of 1600-1700 cm⁻¹ (amide I region).

-

Data Analysis:

-

Perform baseline correction and, if necessary, water vapor subtraction.

-

Analyze the amide I band. A prominent peak around 1620-1640 cm⁻¹ is indicative of β-sheet structures.[6][10]

-

Deconvolution and curve-fitting of the amide I band can be used to quantify the relative contributions of different secondary structures.

-

Conclusion

The incorporation of oxazolidine rings, primarily through the use of pseudoproline dipeptides, is a well-established and highly effective strategy for mitigating peptide aggregation. By inducing a conformational kink in the peptide backbone, these modifications disrupt the formation of β-sheet structures, leading to enhanced solubility, improved synthesis yields, and higher purity of the final peptide product. The experimental protocols detailed in this guide provide a framework for the practical application of this technique and for the thorough analysis of its effects on peptide aggregation. For researchers and drug developers facing challenges with "difficult" peptide sequences, the use of oxazolidine-based building blocks represents a powerful tool to enable the successful synthesis and development of novel peptide-based therapeutics and research agents.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 10. researchgate.net [researchgate.net]

Unlocking "Difficult" Peptides: A Technical Guide to the Benefits of Pseudoproline Dipeptides

For researchers, scientists, and drug development professionals, the synthesis of peptides with complex sequences presents a significant challenge. Aggregation, poor solubility, and low coupling efficiency during solid-phase peptide synthesis (SPPS) can lead to failed syntheses and low yields. Pseudoproline dipeptides have emerged as a powerful tool to overcome these obstacles, enabling the successful synthesis of previously inaccessible peptides.

This in-depth technical guide explores the core benefits of utilizing pseudoproline dipeptides in SPPS for difficult sequences. We will delve into the mechanism of action, provide a quantitative overview of their impact on synthesis outcomes, and present detailed experimental protocols for their application.

The Challenge of Difficult Sequences

Difficult peptide sequences are often characterized by their high hydrophobicity, propensity to form stable secondary structures like β-sheets, and repetitive amino acid stretches. During SPPS, as the peptide chain elongates on the solid support, these characteristics can lead to inter- and intra-chain aggregation. This aggregation masks the N-terminal amine, hindering the subsequent coupling of the next amino acid and leading to truncated or deletion sequences. The result is often a complex crude product with low purity and a disappointingly low yield of the desired full-length peptide.

Pseudoproline Dipeptides: A Solution to Aggregation

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized with the backbone nitrogen, forming an oxazolidine (B1195125) (from Ser/Thr) or thiazolidine (B150603) (from Cys) ring.[1][2] This modification temporarily introduces a "kink" into the peptide backbone, similar to that of a natural proline residue.[1][3]

The primary mechanism by which pseudoproline dipeptides facilitate the synthesis of difficult sequences is the disruption of secondary structure formation.[1][2] The induced kink disrupts the hydrogen bonding patterns that are essential for the formation of β-sheets, a major contributor to peptide aggregation on the resin.[1] This disruption enhances the solvation of the growing peptide chain, making the N-terminus more accessible for efficient acylation.[1] Consequently, coupling and deprotection kinetics are improved, leading to higher yields and purer crude products.[1][4]

The pseudoproline moiety is a temporary modification that is stable during the Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) cleavage conditions, regenerating the native serine, threonine, or cysteine residue in the final peptide.[1][2]

Quantitative Impact on Peptide Synthesis

The incorporation of pseudoproline dipeptides has a significant and quantifiable positive impact on the synthesis of difficult peptides. The most notable benefits are seen in increased crude peptide yield and improved purity, which in turn simplifies the final purification process.

| Peptide Sequence | Synthesis Method | Crude Yield (%) | Purity (%) | Reference |

| Human Islet Amyloid Polypeptide (hIAPP) (8-37) | Standard Fmoc-SPPS | Traces | Low | [5] |

| Human Islet Amyloid Polypeptide (hIAPP) (8-37) | With Pseudoproline Dipeptides | High | Sufficient for disulfide bond formation | [5] |

| RANTES (24-91) | Standard Fmoc-SPPS on Polystyrene Resin | Failed | - | [6] |

| RANTES (24-91) | With Pseudoproline Dipeptides on ChemMatrix® Resin | 19% | >98% after purification | [6] |

| Caveolin-1 (B1176169) fragment (54 aa) | Standard Fmoc-SPPS | Failed | - | [7] |

| Caveolin-1 fragment (54 aa) | With Pseudoproline Dipeptides | Successful Synthesis | High | [7] |

| Aβ 1–42 | Standard Fmoc/tBu SPPS | - | Extremely difficult to purify | [5] |

| Aβ 1–42 | With Pseudoproline Dipeptides | 57% | Enabled purification of multi-milligram amounts | [5] |

Table 1: Comparison of synthesis outcomes for difficult peptides with and without the use of pseudoproline dipeptides. Note that "High" and "Low" are used where specific quantitative data was not available in the cited literature.

Experimental Protocols

The successful application of pseudoproline dipeptides requires careful consideration of their placement within the peptide sequence and adherence to optimized protocols for their incorporation and subsequent cleavage.

General Guidelines for Pseudoproline Placement:

-

Spacing: For optimal disruption of secondary structures, it is recommended to space pseudoproline dipeptides approximately 5-6 residues apart.[3][4]

-

Proximity to Proline: A minimum of two residues should separate a pseudoproline from another pseudoproline or a natural proline residue.[3]

-

Hydrophobic Regions: Inserting a pseudoproline dipeptide just before a known hydrophobic or aggregation-prone region can significantly improve synthesis efficiency.[3]

Protocol for Incorporation of Fmoc-Pseudoproline Dipeptides in Automated SPPS

This protocol outlines the standard procedure for incorporating a pre-formed Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide into a growing peptide chain using an automated peptide synthesizer.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ψMe,MePro)-OH)

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HBTU, HOBt, or HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Pseudoproline Dipeptide Coupling:

-

Dissolve the Fmoc-pseudoproline dipeptide (1.5-2 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 1.5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 2 equivalents) to the solution to activate the dipeptide.

-

Add the activated pseudoproline dipeptide solution to the reaction vessel containing the deprotected resin.

-

Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours). For difficult couplings, a double coupling may be performed.[8]

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

Chain Elongation: Proceed with the deprotection of the Fmoc group from the newly added pseudoproline dipeptide and continue with the synthesis of the remaining peptide sequence.

Protocol for Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the conversion of the pseudoproline back to its native amino acid.

Materials:

-

Peptide-resin

-

Cleavage Cocktail: A common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) for most sequences.

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under vacuum.

-

Cleavage Reaction:

-

In a well-ventilated fume hood, add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for 2-4 hours. The oxazolidine/thiazolidine ring of the pseudoproline will be cleaved during this step.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold ether multiple times to remove scavengers and residual TFA.

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification and Analysis:

-

Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.

-

Visualizing the Impact of Pseudoproline Dipeptides in SPPS

The following diagrams illustrate the logical workflow of SPPS for a difficult sequence, highlighting the challenges overcome by the incorporation of pseudoproline dipeptides.

Caption: Comparative workflow of SPPS with and without pseudoproline dipeptides.

The diagram above visually contrasts the typical outcome of synthesizing a difficult peptide sequence using standard SPPS with the improved results achieved by incorporating pseudoproline dipeptides. The standard workflow often leads to aggregation and subsequently low yields, whereas the use of pseudoprolines disrupts aggregation, leading to a more efficient synthesis and a higher yield of the desired product.

Caption: Mechanism of action of pseudoproline dipeptides in overcoming synthesis challenges.

This diagram illustrates the cause-and-effect relationship of problems encountered during the synthesis of difficult sequences and how the introduction of pseudoproline dipeptides mitigates these issues. By inducing a kink in the peptide backbone, pseudoprolines prevent aggregation, leading to a successful synthesis.

Conclusion

The use of pseudoproline dipeptides represents a significant advancement in the field of peptide synthesis. For researchers and drug development professionals tackling "difficult sequences," these building blocks offer a reliable and effective strategy to overcome the challenges of aggregation and low coupling efficiency. By disrupting detrimental secondary structures, pseudoproline dipeptides pave the way for the successful synthesis of a wide range of complex and therapeutically relevant peptides, ultimately accelerating research and development in peptide-based therapeutics.

References

- 1. chempep.com [chempep.com]

- 2. bachem.com [bachem.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 5. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Slightly modifying pseudoproline dipeptides incorporation strategy enables solid phase synthesis of a 54 AA fragment of caveolin-1 encompassing the intramembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Phe-Thr(psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Phe-Thr(psi(Me,Me)pro)-OH, a specialized dipeptide crucial for the successful synthesis of complex peptides. This document details its role in overcoming common challenges in solid-phase peptide synthesis (SPPS), offers available physicochemical data, and provides insights into its experimental application.

Core Chemical Identity and Structure

This compound is a protected dipeptide derivative. The N-terminus of the phenylalanine (Phe) residue is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group standard in modern peptide synthesis. The threonine (Thr) residue is modified to form a pseudoproline, specifically a dimethyl-substituted oxazolidine (B1195125) ring. This modification is key to its function.

The systematic name for this compound is (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid[1].

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₁H₃₂N₂O₆[1] |

| Molecular Weight | 528.6 g/mol [1] |

| CAS Number | 1196703-48-6[1] |

| Appearance | White powder[1] |

| Purity | Typically ≥99% (by HPLC)[1] |

| Storage Conditions | Store at ≤ -4 °C[1] |

Note: Specific quantitative data such as melting point, optical rotation, and detailed solubility are not consistently reported across publicly available sources. General solubility guidelines for similar dipeptides suggest initial attempts to dissolve in water, followed by the addition of ammonium (B1175870) hydroxide (B78521) or DMSO for basic peptides, or acetic acid or DMSO for acidic peptides[2].

The Role of the Pseudoproline Moiety in Solid-Phase Peptide Synthesis (SPPS)

The synthesis of long or "difficult" peptide sequences is often hampered by the aggregation of the growing peptide chain on the solid support. This aggregation, driven by the formation of intermolecular β-sheets, can lead to incomplete coupling reactions and low yields of the desired peptide.

This compound is a powerful tool to overcome this challenge. The incorporated oxazolidine ring of the pseudoproline acts as a "kink" inducer in the peptide backbone, disrupting the formation of stable secondary structures that lead to aggregation. This temporary modification improves the solvation of the peptide chain, making the N-terminal amine more accessible for the next coupling step.

The pseudoproline moiety is stable to the basic conditions used for Fmoc-deprotection (e.g., piperidine (B6355638) in DMF) but is readily cleaved under the acidic conditions of the final cleavage from the resin (typically with trifluoroacetic acid, TFA), regenerating the native threonine residue in the final peptide.

Experimental Protocols and Applications

General Protocol for Coupling Fmoc-Pseudoproline Dipeptides:

-

Resin Preparation: The synthesis is performed on a suitable solid support (e.g., Wang resin, Rink amide resin) which has been pre-loaded with the C-terminal amino acid of the target peptide.

-

Fmoc-Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a solution of 20% piperidine in dimethylformamide (DMF).

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

-

Coupling of this compound:

-

The this compound is pre-activated in a separate vessel. Common activating agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base such as N,N-diisopropylethylamine (DIEA).

-

The activated dipeptide solution is then added to the deprotected resin.

-

The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.

-

-

Washing: The resin is washed extensively with DMF to remove excess reagents and by-products.

-

Continuation of Synthesis: The Fmoc group of the newly added dipeptide is deprotected, and the synthesis continues with the coupling of the next amino acid in the sequence.

Application Example:

This compound has been utilized as a reactant in the synthesis of GUB06-046, a novel secretin/glucagon-like peptide 1 (GLP-1) co-agonist[3]. Such co-agonists are of significant interest in the development of therapeutics for metabolic disorders like type 2 diabetes and obesity. The use of the pseudoproline dipeptide in the synthesis of a complex peptide like GUB06-046 highlights its importance in enabling the efficient production of therapeutically relevant molecules.

Visualizing the Role of this compound

The following diagrams illustrate the chemical structure and the functional role of this compound in peptide synthesis.

Caption: Chemical structure of this compound.

Caption: Workflow comparing standard SPPS with SPPS using a pseudoproline dipeptide.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Fmoc-Phe-Thr(psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aggregation of the growing peptide chain during solid-phase peptide synthesis (SPPS) is a significant challenge, particularly for long or hydrophobic sequences. This can lead to incomplete reactions, low yields, and difficult purifications. Pseudoproline dipeptides are powerful tools to mitigate these issues by introducing a temporary "kink" in the peptide backbone, disrupting secondary structure formation.[1][2] This document provides a detailed protocol for the incorporation of Fmoc-Phe-Thr(psi(Me,Me)pro)-OH, a pseudoproline dipeptide, into a peptide sequence using Fmoc-based SPPS. The protocol covers resin preparation, coupling, deprotection, cleavage, and purification.

Introduction

This compound is a dipeptide derivative where the threonine residue is reversibly protected as a TFA-labile oxazolidine (B1195125) ring. This modification mimics the structure of proline, effectively breaking the inter- and intra-chain hydrogen bonding that leads to β-sheet formation and aggregation.[2][3] The pseudoproline moiety is introduced as a dipeptide to overcome the steric hindrance of the oxazolidine ring, which would otherwise make direct coupling to the pseudoproline's nitrogen difficult.[1] The native Phe-Thr sequence is fully restored during the final trifluoroacetic acid (TFA) cleavage step.[3] The use of this dipeptide has been shown to significantly improve the quality and yield of synthetic peptides.[1]

Advantages of Using this compound

-

Prevents Aggregation: Disrupts the formation of secondary structures, improving the solvation of the peptide chain.[1][3]

-

Enhances Coupling Efficiency: Leads to more predictable and complete acylation and deprotection steps.[2]

-

Improves Crude Peptide Purity and Yield: Results in a cleaner crude product that is easier to purify.[2]

-

Facilitates Synthesis of Difficult Sequences: Enables the successful synthesis of long, hydrophobic, or otherwise challenging peptides.[1]

Experimental Protocols

Materials and Reagents

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water (H₂O)

-

Diethyl ether, cold

-

Acetonitrile (ACN), HPLC grade

-

Acetic anhydride (B1165640)

-

N,N-Diisopropylethylamine (DIPEA)

Equipment

-

Automated or manual peptide synthesizer

-

Reaction vessel

-

Scintered glass funnel

-

Vacuum filtration apparatus

-

High-performance liquid chromatography (HPLC) system

-

Lyophilizer

Synthesis Workflow Diagram

Caption: Workflow for SPPS using this compound.

Step-by-Step Protocol

1. Resin Preparation a. Place the desired amount of Rink Amide resin in a reaction vessel. b. Swell the resin in DMF for at least 30 minutes.

2. Initial Fmoc Deprotection a. Drain the DMF from the swollen resin. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate for 5 minutes, then drain. d. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound a. In a separate vial, dissolve 3 equivalents of this compound, 3 equivalents of DIC, and 3 equivalents of OxymaPure in DMF. b. Add the activated dipeptide solution to the deprotected resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), extend the reaction time or perform a double coupling.

4. Washing and Capping a. After a negative Kaiser test, drain the coupling solution. b. Wash the resin with DMF (3-5 times). c. To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (20 eq.) in DMF for 30 minutes. This step is optional but recommended for ensuring high purity.[4] d. Wash the resin with DMF (3 times) and DCM (2 times).

5. Chain Elongation a. Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the next standard Fmoc-amino acid) cycles until the desired peptide sequence is assembled.

6. Final Cleavage and Deprotection a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF and then DCM, and dry it under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). c. Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin). d. Agitate the mixture for 2-3 hours at room temperature. During this time, the peptide is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline oxazolidine ring, are removed.[1]

7. Peptide Precipitation and Purification a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude product under vacuum. d. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.[5] e. Pool the fractions containing the pure peptide and lyophilize to obtain a white powder.

Data Presentation

The use of pseudoproline dipeptides significantly improves the synthesis of "difficult" sequences. The following table summarizes the results from the synthesis of the PADRE peptide (AKXVAAWTLKAAA-NH2) with and without the use of a Thr-containing pseudoproline dipeptide.

| Synthesis Strategy | Resin Loading | Crude Product Purity (HPLC) | Elongation Yield | Reference |

| Standard Fmoc-amino acids | 0.4 mmole/g Rink Amide | Low (significant impurities) | 45% | [4] |

| With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | 0.4 mmole/g Rink Amide | 87% | 86% | [4] |

Troubleshooting

-

Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, extend the reaction for another hour or perform a second coupling with a fresh solution of activated dipeptide.

-

Poor Solubility of Crude Peptide: Peptides containing hydrophobic residues can be difficult to dissolve for purification. Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial HPLC mobile phase.

-

Side Reactions: While pseudoprolines are designed to reduce side reactions, aspartimide formation can sometimes be catalyzed by the pseudoproline moiety under harsh conditions.[6] If this is observed, consider optimizing coupling and deprotection times and temperatures.

Conclusion

The incorporation of this compound is a highly effective strategy to overcome aggregation and improve the efficiency of solid-phase peptide synthesis. By following the detailed protocol outlined in these application notes, researchers can enhance the yield and purity of challenging synthetic peptides, thereby facilitating downstream applications in research and drug development.

References

Application Notes and Protocols for the Efficient Coupling of Fmoc-Phe-Thr(psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of complex sequences. However, the synthesis of "difficult" peptides, those prone to aggregation and formation of secondary structures like β-sheets, remains a significant challenge. This aggregation can lead to incomplete coupling reactions, resulting in truncated or deletion sequences and overall low purity of the final product.

To address these challenges, pseudoproline dipeptides have emerged as powerful tools in the peptide chemist's arsenal.[1][2] Fmoc-Phe-Thr(psi(Me,Me)pro)-OH is one such dipeptide, where the threonine residue is part of an oxazolidine (B1195125) ring, mimicking the structure of proline. This structural "kink" effectively disrupts the inter-chain hydrogen bonding that leads to aggregation, thereby improving the solvation of the growing peptide chain and facilitating more efficient coupling reactions.[1][2]

These application notes provide a detailed overview and comparative protocols for the coupling of this compound using common coupling reagents in Fmoc-based SPPS. The selection of the appropriate coupling method is critical for maximizing yield and purity, particularly when dealing with sterically hindered amino acids and aggregation-prone sequences.

Overview of Coupling Methods

The choice of coupling reagent is a critical parameter in SPPS, directly impacting the efficiency of amide bond formation and the preservation of chiral integrity. For the incorporation of the sterically hindered this compound dipeptide, several classes of coupling reagents are commonly employed. These include uronium/aminium salts like HATU and HBTU, and carbodiimides such as DIC, typically used in conjunction with an additive like HOBt.

-